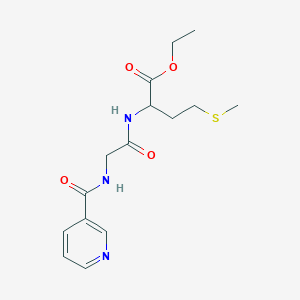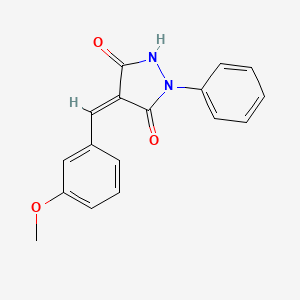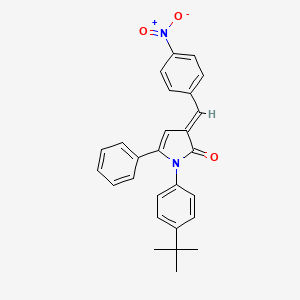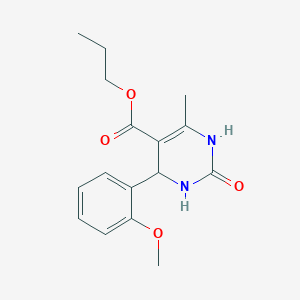![molecular formula C17H11FN2O4S2 B11693181 (5Z)-3-(3-fluorophenyl)-5-[(2-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11693181.png)
(5Z)-3-(3-fluorophenyl)-5-[(2-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-3-(3-フルオロフェニル)-5-[(2-メトキシ-5-ニトロフェニル)メチリデン]-2-スルファニリデン-1,3-チアゾリジン-4-オンは、チアゾリジンオンファミリーに属する複雑な有機化合物です。この化合物は、チアゾリジンオン環、フルオロフェニル基、メトキシ-ニトロフェニル基を含むユニークな構造が特徴です。その潜在的な生物学的および化学的特性により、さまざまな科学研究分野で注目を集めています。
準備方法
合成経路と反応条件
(5Z)-3-(3-フルオロフェニル)-5-[(2-メトキシ-5-ニトロフェニル)メチリデン]-2-スルファニリデン-1,3-チアゾリジン-4-オンの合成は、通常、複数ステップのプロセスを伴います。一般的な方法の1つは、3-フルオロベンズアルデヒドと2-メトキシ-5-ニトロベンズアルデヒドを塩基の存在下で縮合させて、対応するシッフ塩基を形成することを含みます。この中間体を次に、酸性条件下でチオセミカルバジドと反応させてチアゾリジンオン環を形成します。
工業生産方法
この化合物の工業生産は、同様の合成経路を大規模に行う場合があるかもしれません。このプロセスは、収率と純度を最適化するために、多くの場合、連続フローリアクターや、結晶化やクロマトグラフィーなどの高度な精製技術を使用します。
化学反応の分析
反応の種類
(5Z)-3-(3-フルオロフェニル)-5-[(2-メトキシ-5-ニトロフェニル)メチリデン]-2-スルファニリデン-1,3-チアゾリジン-4-オンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は酸化されてスルホキシドとスルホンを形成することができます。
還元: 還元反応により、ニトロ基をアミノ基に変換することができます。
置換: フルオロフェニル基は、求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化ホウ素ナトリウムや触媒的ハイドロジェネーションなどの還元剤が使用されます。
置換: 求電子置換は、臭素や硝酸などの試薬によって促進することができます。
主な生成物
酸化: スルホキシドとスルホン。
還元: アミノ誘導体。
置換: ハロゲン化またはニトロ化誘導体。
科学研究への応用
(5Z)-3-(3-フルオロフェニル)-5-[(2-メトキシ-5-ニトロフェニル)メチリデン]-2-スルファニリデン-1,3-チアゾリジン-4-オンは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 潜在的な抗菌性と抗がん性について調査されています。
医学: 創薬のためのリード化合物として探求されています。
産業: 特定の特性を持つ新素材の開発に使用されています。
科学的研究の応用
(5Z)-3-(3-fluorophenyl)-5-[(2-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
作用機序
(5Z)-3-(3-フルオロフェニル)-5-[(2-メトキシ-5-ニトロフェニル)メチリデン]-2-スルファニリデン-1,3-チアゾリジン-4-オンの作用機序は、さまざまな分子標的との相互作用を含みます。この化合物は酵素や受容体に結合して、その活性を阻害することができます。たとえば、バクテリア酵素を阻害して、抗菌効果をもたらす可能性があります。具体的な経路や分子標的は、特定の用途や状況によって異なる場合があります。
類似化合物との比較
類似化合物
- (5Z)-3-(3-クロロフェニル)-5-[(2-メトキシ-5-ニトロフェニル)メチリデン]-2-スルファニリデン-1,3-チアゾリジン-4-オン
- (5Z)-3-(3-ブロモフェニル)-5-[(2-メトキシ-5-ニトロフェニル)メチリデン]-2-スルファニリデン-1,3-チアゾリジン-4-オン
独自性
類似の化合物と比較して、(5Z)-3-(3-フルオロフェニル)-5-[(2-メトキシ-5-ニトロフェニル)メチリデン]-2-スルファニリデン-1,3-チアゾリジン-4-オンは、フッ素原子の存在により、化学反応性と生物活性に大きな影響を与えることができます。フッ素原子は、化合物の安定性と生物学的標的との相互作用能力を高めることができます。
特性
分子式 |
C17H11FN2O4S2 |
|---|---|
分子量 |
390.4 g/mol |
IUPAC名 |
(5Z)-3-(3-fluorophenyl)-5-[(2-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H11FN2O4S2/c1-24-14-6-5-13(20(22)23)7-10(14)8-15-16(21)19(17(25)26-15)12-4-2-3-11(18)9-12/h2-9H,1H3/b15-8- |
InChIキー |
CHRWMXRBUDOPES-NVNXTCNLSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)F |
正規SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B11693098.png)

![3-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B11693103.png)
![N'-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11693114.png)

![{2-[(E)-({[3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]phenoxy}acetic acid](/img/structure/B11693127.png)
![2-([(3-Hydroxypropyl)amino]methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B11693129.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11693133.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methoxybenzylidene)hydrazinyl]ethyl benzoate](/img/structure/B11693147.png)


![(4Z)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11693162.png)
![5-[(1-benzyl-1H-indol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11693176.png)
![3-[(furan-2-ylmethyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B11693182.png)
